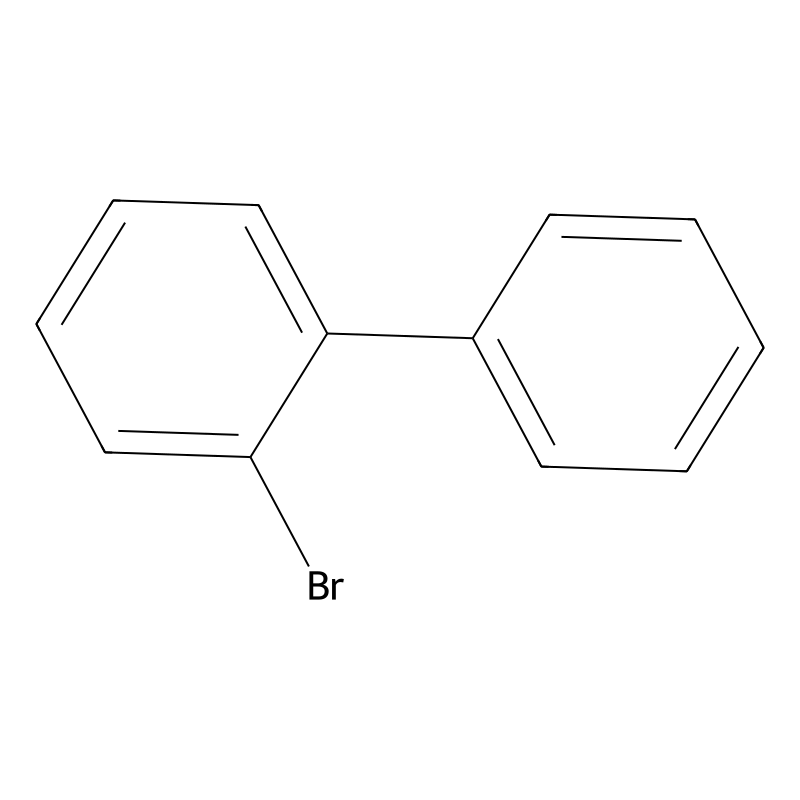2-Bromobiphenyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Intermediate in Organic Synthesis
One primary application of 2-bromobiphenyl is as an intermediate in organic synthesis. Its reactive bromine atom allows it to participate in various substitution reactions, enabling the creation of more complex molecules. For instance, research describes its use in the synthesis of a novel trispirocyclic hydrocarbon, a specific type of organic molecule with unique structural features [1].
Source
[1] Y. Zhang, S. Hu, Y. Liu, J. Huang, & X. Li, (2016). Facile synthesis of a novel trispirocyclic hydrocarbon with three 9-fluorene moieties around the core of truxene. RSC Advances, 6(103), 100222-100227.
2-Bromobiphenyl is an aromatic compound with the molecular formula C₁₂H₉Br and a molecular weight of approximately 233.11 g/mol. It appears as a colorless liquid at room temperature, with a melting point of 1.5-2 °C and a boiling point of 297-298 °C. The compound has a density of 1.352 g/mL at 25 °C and is known for its stability, although it is not compatible with strong oxidizing agents . The structure consists of two phenyl rings connected by a single bond, with a bromine atom substituted at the second position of one of the rings.
Several synthesis methods for 2-bromobiphenyl exist:
- Bromination of Biphenyl: This method involves the direct bromination of biphenyl using bromine or N-bromosuccinimide in the presence of a catalyst.
- Metalation Reaction: A more complex synthesis involves metalation with n-butyllithium followed by functionalization with long-chain compounds like 1,4-dibromobutane .
- Cross-Coupling Reactions: Utilizing palladium catalysts allows for the coupling of aryl halides with various nucleophiles to form biphenyl derivatives .
2-Bromobiphenyl is utilized in various applications:
- Intermediate in Organic Synthesis: It is crucial for synthesizing more complex organic molecules.
- Reference Compound: Used in studies investigating solid-phase microextraction efficiencies .
- Material Science: It serves as a precursor for producing polymeric materials and ionomers .
Interaction studies involving 2-bromobiphenyl often focus on its reactivity with other chemical species rather than biological interactions. For example, it has been studied in the context of solid-phase microextraction to evaluate how effectively it can be extracted from different matrices . Additionally, its reactivity in palladium-catalyzed reactions highlights its role in forming new carbon-carbon bonds.
Several compounds share structural similarities with 2-bromobiphenyl:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Biphenyl | C₁₂H₁₀ | Parent compound without bromine |
| 4-Bromobiphenyl | C₁₂H₉Br | Bromine at the para position |
| 2,2'-Dibromobiphenyl | C₁₂H₈Br₂ | Two bromine atoms at both ortho positions |
| Brominated Phenanthrene | C₁₂H₉Br | Derived from phenanthrene structures |
Uniqueness of 2-Bromobiphenyl: Unlike its analogs, 2-bromobiphenyl's unique position of bromination allows it to participate in specific reactions that are not possible for other similar compounds. Its applications as an intermediate in organic synthesis further distinguish it within this group.
Physical Description
XLogP3
Boiling Point
297.0 °C
Density
LogP
Melting Point
1.5 °C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 2 of 31 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 29 of 31 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (89.66%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
S - indicates a substance that is identified in a final Significant New Use Rule.








